molecular formula C11H15NO4S B12409619 ((2,5-Dimethylphenyl)sulfonyl)-L-alanine

((2,5-Dimethylphenyl)sulfonyl)-L-alanine

Cat. No.: B12409619
M. Wt: 257.31 g/mol
InChI Key: GSYCEOYOBCBKRR-VIFPVBQESA-N
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Description

((2,5-Dimethylphenyl)sulfonyl)-L-alanine is a chemical compound with the molecular formula C11H15NO4S It is a derivative of alanine, an amino acid, and features a sulfonyl group attached to a 2,5-dimethylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((2,5-Dimethylphenyl)sulfonyl)-L-alanine typically involves the reaction of L-alanine with 2,5-dimethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

  • Dissolve L-alanine in a suitable solvent, such as dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add 2,5-dimethylbenzenesulfonyl chloride to the reaction mixture while maintaining a low temperature.
  • Stir the reaction mixture for several hours until the reaction is complete.
  • Purify the product by recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The purification steps may include large-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions: ((2,5-Dimethylphenyl)sulfonyl)-L-alanine undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form corresponding sulfide derivatives.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

((2,5-Dimethylphenyl)sulfonyl)-L-alanine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.

    Industry: The compound can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ((2,5-Dimethylphenyl)sulfonyl)-L-alanine involves its interaction with specific molecular targets, such as enzymes. The sulfonyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. This mechanism is particularly useful in the design of enzyme inhibitors for therapeutic applications.

Comparison with Similar Compounds

  • ((2,5-Dimethylphenyl)sulfonyl)leucine
  • ((2,5-Dimethylphenyl)sulfonyl)glycine
  • ((2,5-Dimethylphenyl)sulfonyl)valine

Comparison: ((2,5-Dimethylphenyl)sulfonyl)-L-alanine is unique due to its specific structure, which combines the properties of alanine with the sulfonyl group attached to a 2,5-dimethylphenyl ring. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. For example, ((2,5-Dimethylphenyl)sulfonyl)leucine and ((2,5-Dimethylphenyl)sulfonyl)glycine have different amino acid backbones, which can lead to variations in their reactivity and applications.

Properties

Molecular Formula

C11H15NO4S

Molecular Weight

257.31 g/mol

IUPAC Name

(2S)-2-[(2,5-dimethylphenyl)sulfonylamino]propanoic acid

InChI

InChI=1S/C11H15NO4S/c1-7-4-5-8(2)10(6-7)17(15,16)12-9(3)11(13)14/h4-6,9,12H,1-3H3,(H,13,14)/t9-/m0/s1

InChI Key

GSYCEOYOBCBKRR-VIFPVBQESA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N[C@@H](C)C(=O)O

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC(C)C(=O)O

Origin of Product

United States

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